Cas no 2901103-47-5 (2,6-Difluoro-3-(trimethylsilyl)benZaldehyde)

2,6-Difluoro-3-(trimethylsilyl)benzaldehyde is a fluorinated and silylated aromatic aldehyde with significant utility in organic synthesis. The presence of two fluorine atoms at the ortho positions enhances its reactivity in electrophilic substitution and cross-coupling reactions, while the trimethylsilyl group at the meta position offers steric and electronic modulation, facilitating selective functionalization. This compound serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its stability under various reaction conditions and compatibility with organometallic reagents make it a valuable building block for constructing complex molecular architectures. The fluorine substituents further contribute to improved metabolic stability in bioactive compounds.
2,6-Difluoro-3-(trimethylsilyl)benZaldehyde structure
2901103-47-5 structure
Product Name:2,6-Difluoro-3-(trimethylsilyl)benZaldehyde
CAS No:2901103-47-5
MF:C10H12F2OSi
MW:214.283990859985
CID:6796292
PubChem ID:171366113
Update Time:2025-05-24

2,6-Difluoro-3-(trimethylsilyl)benZaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,6-difluoro-3-(trimethylsilyl)benzaldehyde
    • MFCD34784678
    • 2901103-47-5
    • 2,6-Difluoro-3-(trimethylsilyl)benZaldehyde
    • Inchi: 1S/C10H12F2OSi/c1-14(2,3)9-5-4-8(11)7(6-13)10(9)12/h4-6H,1-3H3
    • InChI Key: OKPZBBNTWPLAMH-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C)C1C=CC(=C(C=O)C=1F)F
    • SMILES: C[Si](C)(C)C1=C(C(=C(C=C1)F)C=O)F

Computed Properties

  • Exact Mass: 214.06254786g/mol
  • Monoisotopic Mass: 214.06254786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų

2,6-Difluoro-3-(trimethylsilyl)benZaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB602948-250mg
2,6-Difluoro-3-(trimethylsilyl)benzaldehyde; .
2901103-47-5
250mg
€355.80 2024-07-24
abcr
AB602948-1g
2,6-Difluoro-3-(trimethylsilyl)benzaldehyde; .
2901103-47-5
1g
€659.60 2024-07-24
abcr
AB602948-5g
2,6-Difluoro-3-(trimethylsilyl)benzaldehyde; .
2901103-47-5
5g
€2218.40 2024-07-24

2,6-Difluoro-3-(trimethylsilyl)benZaldehyde Suppliers

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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:47
Price ($):211/391/1315
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Additional information on 2,6-Difluoro-3-(trimethylsilyl)benZaldehyde

Introduction to 2,6-Difluoro-3-(trimethylsilyl)benzaldehyde (CAS No. 2901103-47-5)

2,6-Difluoro-3-(trimethylsilyl)benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 2901103-47-5, is a fluorinated aromatic aldehyde featuring a trimethylsilyl (TMS) protecting group. This compound has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and structural properties. The presence of both fluorine substituents and a silyl group makes it a valuable intermediate in the development of fine chemicals and biologically active molecules.

The fluorine atoms at the 2- and 6-positions introduce electron-withdrawing effects, which can modulate the electronic properties of the aromatic ring. This feature is particularly useful in medicinal chemistry, where fluorine substitution often enhances metabolic stability, bioavailability, and binding affinity of drug candidates. The trimethylsilyl group at the 3-position serves as an excellent protecting group for aldehydes, shielding the carbonyl functionality from unwanted reactions while allowing for selective deprotection under mild conditions.

In recent years, 2,6-Difluoro-3-(trimethylsilyl)benzaldehyde has been explored in various synthetic applications. Its unique structure makes it a promising building block for constructing more complex heterocyclic compounds. For instance, researchers have utilized this aldehyde in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to introduce aryl or vinyl groups at the 2- or 6-positions. These transformations have been applied in the synthesis of novel pharmacophores targeting inflammatory diseases and cancer.

Moreover, the compound has found utility in the preparation of fluorinated ligands for transition metal catalysis. The combination of fluorine and silicon substituents can influence the steric and electronic environment around the metal center, leading to improved catalytic performance in asymmetric synthesis. Recent studies have demonstrated its use in generating enantiomerically enriched intermediates for chiral drugs, underscoring its importance in modern synthetic methodologies.

The pharmaceutical industry has also shown interest in 2,6-Difluoro-3-(trimethylsilyl)benzaldehyde due to its potential as a precursor for bioactive molecules. For example, derivatives of this aldehyde have been investigated as inhibitors of enzymes involved in bacterial resistance mechanisms. The fluorine atoms are believed to enhance binding interactions with biological targets by improving lipophilicity and reducing susceptibility to enzymatic degradation. Additionally, the TMS group allows for facile modification of the aldehyde moiety, enabling diversification of molecular structures through subsequent functionalization.

From a synthetic chemistry perspective, this compound exemplifies the strategic use of fluorinated aromatic systems and protecting groups to achieve complex molecular architectures. Its incorporation into multi-step syntheses has been reported in several high-profile publications, where it served as a key intermediate in constructing drug-like scaffolds with enhanced pharmacological properties. The ability to selectively remove the TMS group under mild acidic or enzymatic conditions further highlights its synthetic utility.

Recent advances in flow chemistry have also leveraged 2,6-Difluoro-3-(trimethylsilyl)benzaldehyde for scalable production of fluorinated intermediates. Continuous-flow reactors enable efficient generation of these compounds with improved yields and purity compared to traditional batch processes. This approach aligns with the growing emphasis on green chemistry principles, where minimizing waste and optimizing reaction conditions are paramount.

In conclusion, 2,6-Difluoro-3-(trimethylsilyl)benzaldehyde (CAS No. 2901103-47-5) represents a significant tool in modern synthetic and pharmaceutical chemistry. Its structural features—combining fluorine substitution with a TMS protecting group—make it indispensable for constructing complex molecules with desirable biological activities. As research continues to uncover new applications for this compound, its role in drug discovery and material science is expected to expand further.

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Amadis Chemical Company Limited
(CAS:2901103-47-5)
A1217936
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):211/391/1315
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